molecular formula C25H23N3O4S2 B6555762 methyl 2-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1040651-44-2

methyl 2-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6555762
CAS No.: 1040651-44-2
M. Wt: 493.6 g/mol
InChI Key: NCPZYUKKAUOBEA-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C25H23N3O4S2 and its molecular weight is 493.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.11299857 g/mol and the complexity rating of the compound is 799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-(2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities. Thieno[3,2-d]pyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various scientific studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is a bicyclic structure that includes both sulfur and nitrogen atoms. This unique structure contributes to its biological activity. The presence of substituents like the ethyl and methyl groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compound Evaluation : A series of thieno[3,2-d]pyrimidine derivatives were evaluated for their cytotoxicity against multiple cancer cell lines such as SU-DHL-6 and K562. The most promising derivatives showed IC50 values ranging from 0.55 μM to 1.68 μM, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells. For example, compounds derived from thieno[3,2-d]pyrimidine were shown to induce apoptosis independent of the cell cycle phase in leukemia cell lines .

Antimicrobial Activity

Thieno[3,2-d]pyrimidines have also been investigated for their antimicrobial properties:

  • Broad Spectrum Activity : Compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .
  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values indicating effective inhibition of bacterial growth at low concentrations. This highlights the potential of these compounds as therapeutic agents against bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of thieno[3,2-d]pyrimidine derivatives:

  • Functional Groups : The presence of specific substituents on the thieno[3,2-d]pyrimidine scaffold significantly influences its biological activity. For instance, modifications at the C4 position have been linked to enhanced antiproliferative effects .
  • Docking Studies : Computational studies suggest that certain structural features may improve binding affinity to target enzymes like phosphodiesterases (PDEs), which are implicated in various diseases .

Case Studies

  • Antitumor Activity in Lymphoma : A study highlighted that a specific thieno[3,2-d]pyrimidine derivative induced significant morphological changes in lymphoma cells and inhibited their migration .
  • Antimicrobial Efficacy : Another investigation focused on a series of thieno[3,2-d]pyrimidines that showed promising results against clinical strains of Cryptococcus neoformans, suggesting their potential use in treating fungal infections .

Properties

IUPAC Name

methyl 2-[[2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-4-28-23(30)22-21(18(13-33-22)16-11-9-15(2)10-12-16)27-25(28)34-14-20(29)26-19-8-6-5-7-17(19)24(31)32-3/h5-13H,4,14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPZYUKKAUOBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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